Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate
Overview
Description
Selective P2Y2 agonist (EC50 = 1.89 μM). Displays no affinity for human P2Y4 or P2Y6 receptors.
Biological Activity
Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl][oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate is a complex phosphonate compound with potential applications in various biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in therapeutic and agricultural contexts.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. Its phosphonate backbone suggests potential interactions with biological macromolecules, such as proteins and nucleic acids. The presence of hydroxyl groups may enhance solubility and reactivity.
Antimicrobial Properties
Research indicates that tetrasodium compounds exhibit antimicrobial properties. For instance, tetrasodium pyrophosphate (TSPP), a related compound, has been shown to inhibit the growth of certain bacteria, including Bacillus subtilis . This suggests that the tetrasodium phosphate derivatives may possess similar antimicrobial activities, potentially useful in food preservation and agricultural applications.
Toxicological Effects
Toxicological studies on related phosphates have highlighted several adverse effects. TSPP has been associated with reduced weight gain and decreased hemoglobin levels in rodent models . Additionally, ingestion can lead to gastrointestinal distress, including nausea and diarrhea . These findings underscore the need for careful dosage considerations in applications involving this compound.
Study 1: Effects on Rodent Models
In a study assessing the impact of TSPP on rat models, significant kidney damage was observed alongside calcium deposits . This study utilized various doses to determine the no-observed-adverse-effect level (NOAEL), revealing that higher concentrations resulted in severe physiological changes.
Study 2: Antioxidant Activity
Another investigation focused on the antioxidant potential of similar phosphonate derivatives. Compounds demonstrated moderate DPPH radical-scavenging activity, indicating potential protective effects against oxidative stress . Such properties could be beneficial in therapeutic settings where oxidative damage is a concern.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O18P4.4Na/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9;;;;/h1-5,10,12-14,19-20H,6-8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFPBIQQTMEPNY-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC3=CC=CC=C3)O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2Na4O18P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.